1-Benzyl-I3C

Description

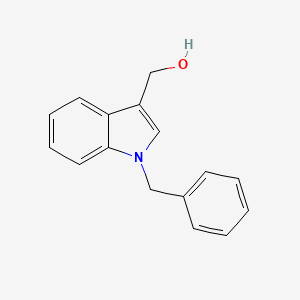

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCRDLUQTDLMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anticancer Mechanisms of 1-Benzyl-indole-3-carbinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-indole-3-carbinol (1-benzyl-I3C), a synthetic derivative of the naturally occurring indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables, has emerged as a highly potent anticancer agent. Exhibiting significantly enhanced antiproliferative and anti-estrogenic properties—approximately 1000-fold more potent than its parent compound—this compound modulates critical signaling pathways implicated in cancer cell growth, survival, and metastasis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in cancer cells, with a focus on its impact on cell cycle progression, apoptosis, and key signaling cascades. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology.

Introduction

Indole-3-carbinol (I3C) has long been recognized for its chemopreventive properties.[1][2] However, its therapeutic potential has been limited by the high concentrations required to elicit a significant anticancer effect. The synthesis of this compound represents a major advancement, offering a compound with substantially greater potency in suppressing the growth of various cancer cell lines, including breast and melanoma cancer cells.[1] This guide will dissect the intricate mechanisms by which this compound exerts its potent anticancer effects.

Core Mechanisms of Action

Potent Induction of G1 Cell Cycle Arrest

A primary mechanism of action of this compound is the induction of a robust G1 phase cell cycle arrest in both estrogen-responsive (ER+) and estrogen-independent (ER-) breast cancer cells, as well as in melanoma cells. This prevents cancer cells from proceeding to the S phase, thereby inhibiting DNA synthesis and proliferation.

Molecular Events in G1 Arrest:

-

Downregulation of G1-Acting Cyclin-Dependent Kinases (CDKs) and Cyclins: Treatment with this compound leads to a significant reduction in the protein levels of CDK2, CDK4, CDK6, and Cyclin D1.

-

Upregulation of CDK Inhibitors (CKIs): The compound stimulates an increase in the levels of the CDK inhibitors p21 and p27.

-

Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: By inhibiting the activity of G1 CDKs, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for S phase entry.

-

Disruption of Sp1 Transcription Factor Interaction: this compound interferes with the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, contributing to the downregulation of CDK6 expression.

Induction of Apoptosis

While the precise apoptotic pathways initiated by this compound are still under investigation, evidence suggests its pro-apoptotic effects are significant. For its parent compound, I3C, apoptosis induction is known to occur through both p53-dependent and -independent pathways and involves the modulation of the Bcl-2 family of proteins. In melanoma cells, concentrations of this compound greater than 10 µM have been shown to induce a strong apoptotic response. In some cancer cell types, the apoptotic effects of I3C are linked to the release of cytochrome-c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.

Modulation of Key Signaling Pathways

In melanoma cells, this compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical driver of melanoma proliferation and survival.

Mechanism of Wnt/β-catenin Pathway Inhibition:

-

Upstream Action: this compound disrupts the Wnt signaling cascade at or upstream of the Wnt co-receptor LRP6.

-

Destruction Complex Activation: This leads to an increase in the levels of the β-catenin destruction complex components, GSK-3β and Axin.

-

β-catenin Degradation: The activated destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This results in decreased levels of both cytoplasmic and nuclear β-catenin.

-

Downregulation of MITF-M: The reduction in nuclear β-catenin prevents its interaction with the LEF-1/TCF transcription factors, leading to the downregulation of the master melanoma regulator, Microphthalmia-associated Transcription Factor-M (MITF-M).

This compound functions as a non-competitive allosteric inhibitor of elastase. This inhibition is linked to the disruption of NF-κB nuclear localization and its transcriptional activity, which contributes to the G1 cell cycle arrest. Interestingly, this elastase-dependent pathway appears to be uncoupled from the induction of apoptosis.

In ER+ breast cancer cells, this compound downregulates the production of estrogen receptor-alpha (ERα) protein. Furthermore, it acts synergistically with the anti-estrogen drug tamoxifen (B1202) to more effectively arrest the growth of breast cancer cells.

Quantitative Data

| Parameter | Cancer Cell Line | This compound | I3C (Parent Compound) | Reference |

| IC50 (Growth Inhibition) | MCF-7 (ER+ Breast Cancer) | 0.05 µM | 52 µM | |

| MDA-MB-231 (ER- Breast Cancer) | ~0.2 µM (for >90% inhibition) | ~200 µM (for same inhibition) | ||

| Concentration for Apoptosis | G361 (Melanoma) | > 10 µM | Not specified | |

| Concentration for Proliferation Assay | Melanoma Cell Lines | 20 µM | 200 µM | |

| Protein Level Changes (72h) | MCF-7 (Breast Cancer) | p21, p27: ~50% increase | Not specified | |

| CDK4, Cyclin D1, CDK6: Strong downregulation | Not specified | |||

| Melanoma Cell Lines | β-catenin: ~75% decrease | Not specified | ||

| GSK-3β, Axin: 3 to 8-fold increase | Not specified |

Experimental Protocols

Cell Culture and Treatment

Cancer cell lines (e.g., MCF-7, MDA-MB-231, G361) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with various concentrations of this compound (dissolved in DMSO) or vehicle control for specified durations.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of target molecules.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., CDK2, CDK4, CDK6, p21, p27, β-catenin, GSK-3β, Axin, MITF-M) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Protein bands are visualized using an ECL substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using appropriate software.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the interaction of transcription factors with specific promoter regions.

-

Cross-linking: Protein-DNA complexes are cross-linked with formaldehyde.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against the transcription factor of interest (e.g., Sp1, LEF-1) or a control IgG.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing: Non-specific binding is removed through a series of washes.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified.

-

Analysis: The purified DNA is analyzed by PCR or qPCR using primers specific for the target promoter region (e.g., CDK6 promoter, MITF-M promoter).

Luciferase Reporter Assay for Wnt Signaling

Objective: To functionally assess the effect of this compound on Wnt/β-catenin signaling activity.

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., FOP-Flash with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.

-

Treatment: Transfected cells are treated with this compound or vehicle control.

-

Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of Wnt signaling.

Conclusion and Future Directions

1-Benzyl-indole-3-carbinol is a promising anticancer agent with a multifaceted mechanism of action. Its ability to induce a potent G1 cell cycle arrest and modulate key signaling pathways, such as the Wnt/β-catenin pathway, at significantly lower concentrations than its parent compound, I3C, underscores its therapeutic potential. Further research is warranted to fully elucidate its apoptotic signaling pathways and to explore its efficacy in a broader range of cancer types. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for the scientific community to advance the development of this compound as a novel cancer therapeutic.

References

Synthesis and Characterization of 1-Benzyl-I3C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C), a potent derivative of Indole-3-Carbinol (B1674136) (I3C) with significant anti-proliferative and anti-estrogenic properties. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data, alongside a visualization of its key signaling pathways.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the benzylation of indole (B1671886), followed by formylation to the corresponding aldehyde, and subsequent reduction to the carbinol.[1][2]

Synthesis Workflow

Caption: Synthetic pathway of this compound from Indole.

Experimental Protocol: Synthesis of this compound

The synthesis protocol involves three main steps as outlined below.[1]

Step 1: Benzylation of Indole

-

Add potassium hydroxide (B78521) (6.5 g) to dimethyl sulfoxide (B87167) (DMSO, 50 mL) in a 250 mL flask and stir for 5 minutes.

-

Add indole (2.93 g) to the mixture and continue stirring for an additional 45 minutes.

-

Place the reaction flask in an ice bath.

-

Add benzyl (B1604629) bromide (8.55 g, 5.95 mL) to the reaction mixture and stir for another 45 minutes.

-

Quench the reaction by adding water (50 mL).

-

Partition the solution with ether (3 x 50 mL).

-

Combine the organic phases and back-extract with water (2 x 100 mL).

-

Dry the combined organic phases with sodium sulfate (B86663) and concentrate to dryness to yield 1-benzyl-indole.

Step 2: Formylation of 1-Benzyl-Indole The specific reagents and conditions for the formylation step were not detailed in the provided search results.

Step 3: Reduction to this compound The specific reagents and conditions for the reduction step to yield 1-Benzyl-indole-3-carbinol were not detailed in the provided search results.

The final product, 1-Benzyl-indole-3-carbinol, is a yellowish solid with a purity greater than 95% as determined by HPLC analysis.[1]

Characterization of this compound

The structural identity and purity of the synthesized this compound were confirmed using various analytical techniques.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization | m/z (Fragment) | Relative Intensity (%) |

| FAB/MS | FAB | 237 [M]⁺ | 35 |

| 220 [ArN(1-CH₂Ph)CHC=CH₂]⁺ | 100 | ||

| 185 | 10 | ||

| 133 | 11 | ||

| 130 | 7 | ||

| Data sourced from a study where FAB/MS spectra were acquired with a ZAB2-EQ double-focusing mass spectrometer.[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 2.81 | t | 5.5 | 1H | OH |

| 4.73 | d | 2.8 | 2H | 3-CH₂ |

| 5.32 | s | - | 2H | N-CH₂ |

| 7.04-7.33 | m | - | 9H | ArH |

| 7.63 | d | 3.9 | 1H | ArH |

| ¹H-NMR measurements were performed on a Bruker AMX 300 (300MHz) spectrometer in deuterated acetonitrile. |

Biological Activity and Signaling Pathways

This compound has demonstrated significantly enhanced potency in suppressing the growth of human breast cancer cells compared to its parent compound, I3C. It induces a robust G1 cell cycle arrest and affects key signaling pathways involved in cancer cell proliferation.

Anti-Proliferative Activity

Table 3: IC₅₀ Values for this compound and I3C in MCF-7 Human Breast Cancer Cells

| Compound | IC₅₀ (µM) |

| This compound | 0.05 |

| Indole-3-Carbinol (I3C) | 52 |

| This represents an approximate 1000-fold enhanced potency for this compound. |

G1 Cell Cycle Arrest Signaling Pathway

This compound induces a G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. Specifically, it leads to a decrease in the levels of CDK4, Cyclin D1, and CDK6, and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27.

Caption: G1 cell cycle arrest induced by this compound.

Wnt/β-catenin Signaling Pathway

In melanoma cells, this compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway. This inhibition is achieved by downregulating key components of the pathway, including LRP6, β-catenin, and LEF-1, while upregulating components of the β-catenin destruction complex, such as GSK-3β and Axin.

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Stability

Comparative stability studies have shown that this compound is significantly more stable than I3C at higher pH levels. At pH 4, this compound requires at least 12 hours before decomposing, whereas I3C completely disappears after 2.5 hours. At pH 5.5, significant amounts of this compound remain even after 10 days, while I3C fully decomposes within 3 days.

Conclusion

This compound is a synthetically accessible and highly potent derivative of I3C. Its detailed characterization confirms its structure and purity. The compound exhibits superior anti-proliferative activity compared to I3C, which is attributed to its ability to induce G1 cell cycle arrest and inhibit the Wnt/β-catenin signaling pathway. These findings, coupled with its enhanced stability, position this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.

References

A Comparative Analysis of the Biological Activities of 1-Benzyl-I3C and Indole-3-carbinol (I3C)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (B1674136) (I3C), a phytochemical found in cruciferous vegetables, has garnered significant attention for its potential anti-cancer properties. However, its clinical utility is hampered by chemical instability and the need for high concentrations to achieve therapeutic effects. This has led to the development of synthetic analogs, among which 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) has emerged as a highly potent derivative. This technical guide provides a comprehensive comparison of the biological activities of this compound and its parent compound, I3C, with a focus on their anti-proliferative and anti-estrogenic effects, and their underlying mechanisms of action.

Introduction

Indole-3-carbinol (I3C) is a natural product derived from the hydrolysis of glucobrassicin, a glucosinolate present in Brassica vegetables.[1] In the acidic environment of the stomach, I3C undergoes condensation to form a variety of products, with 3,3'-diindolylmethane (B526164) (DIM) being a major bioactive metabolite.[2][3] Both I3C and DIM have been shown to modulate multiple signaling pathways involved in cancer development and progression.[4][5] Despite its promise, the therapeutic application of I3C is limited by its instability and the relatively high concentrations required to exert its biological effects.

To overcome these limitations, synthetic derivatives of I3C have been developed. This compound is a novel analog in which a benzyl (B1604629) group is attached to the nitrogen at position 1 of the indole (B1671886) ring. This modification prevents the acid-catalyzed condensation that I3C undergoes, leading to a more stable compound. As this guide will detail, this structural alteration results in a dramatic enhancement of its biological potency.

Comparative Biological Efficacy: Quantitative Analysis

The most striking difference between this compound and I3C lies in their potency. Quantitative data from in vitro studies consistently demonstrates the superior efficacy of the synthetic derivative in inhibiting the proliferation of human cancer cells.

Table 1: Anti-proliferative Activity in Human Breast Cancer Cells

| Compound | Cell Line | Assay | IC50 Value | Fold Difference | Reference |

| This compound | MCF-7 (ER+) | [³H]thymidine incorporation | 0.05 µM | ~1000x more potent | |

| Indole-3-carbinol (I3C) | MCF-7 (ER+) | [³H]thymidine incorporation | 52 µM | - | |

| This compound | MDA-MB-231 (ER-) | [³H]thymidine incorporation | ~0.2 µM for >90% inhibition | ~1000x more potent | |

| Indole-3-carbinol (I3C) | MDA-MB-231 (ER-) | Growth Inhibition | ~200 µM | - |

ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative

Table 2: Efficacy in Melanoma Cells

| Compound | Cell Line | Assay | Concentration for Effect | Effect | Reference |

| This compound | G361, DM738, SK-MEL-2 | CCK-8 Proliferation Assay | 20 µM | High sensitivity to anti-proliferative effects | |

| Indole-3-carbinol (I3C) | G361, DM738 (oncogenic BRAF) | CCK-8 Proliferation Assay | 200 µM | Oncogenic BRAF-dependent response |

Mechanisms of Action: A Comparative Overview

Both this compound and I3C exert their anti-cancer effects through the modulation of key cellular processes, including cell cycle progression and apoptosis. However, the enhanced potency of this compound is associated with more profound effects on specific signaling pathways.

Cell Cycle Regulation

Both compounds induce a G1 phase cell cycle arrest in cancer cells. This is achieved through the modulation of G1-acting cell cycle proteins. At significantly lower concentrations, this compound elicits the same key effects on the expression and activity of these genes as I3C. Specifically, both indoles lead to the downregulation of cyclin-dependent kinase 6 (CDK6) by disrupting the interaction of the Sp1 transcription factor with the CDK6 promoter. Furthermore, treatment with this compound leads to a significant increase in the levels of the CDK inhibitors p21 and p27, and a strong downregulation of CDK4 and Cyclin D1.

Caption: I3C and this compound induce G1 cell cycle arrest.

Estrogen Receptor Signaling

In estrogen-responsive breast cancer cells, both I3C and this compound down-regulate the expression of estrogen receptor-alpha (ERα). This is a critical mechanism for their anti-estrogenic activity. I3C has been shown to trigger the ubiquitin-proteasome-mediated degradation of ERα in an aryl hydrocarbon receptor (AhR)-dependent manner. This compound demonstrates this ability with enhanced potency. This shared mechanism allows both compounds to synergize with tamoxifen (B1202) in inhibiting the growth of ER-positive breast cancer cells.

Caption: Downregulation of ERα by I3C and this compound.

Wnt/β-catenin Signaling Pathway

A key differentiator for this compound is its potent inhibition of the Wnt/β-catenin signaling pathway, particularly in melanoma cells. This pathway is a critical driver of proliferation in various cancers. This compound disrupts canonical Wnt signaling, leading to the downregulation of β-catenin and a concurrent increase in components of the β-catenin destruction complex, such as GSK-3β and Axin. This activity appears to be more pronounced and effective across a broader range of cancer cell genotypes compared to I3C.

Caption: this compound inhibits Wnt/β-catenin signaling.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and I3C.

Cell Culture

-

Cell Lines: MCF-7 (estrogen-responsive human breast cancer), MDA-MB-231 (estrogen-independent human breast cancer), G361, DM738, SK-MEL-2 (human melanoma).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay ([³H]thymidine Incorporation)

-

Plate cells in 24-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or I3C for a specified duration (e.g., 72 hours).

-

During the final 4-6 hours of treatment, pulse-label the cells with 1 µCi/mL [³H]thymidine.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Precipitate DNA with ice-cold 10% trichloroacetic acid (TCA).

-

Lyse the cells with a solution of NaOH and SDS.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits [³H]thymidine incorporation by 50%.

Caption: Workflow for [³H]thymidine incorporation assay.

Western Blot Analysis

-

Treat cells with the compounds of interest for the desired time.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, CDK6, Cyclin D1, p21, p27, ERα, β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Pharmacokinetic Considerations

A significant advantage of this compound is its enhanced stability. I3C is rapidly metabolized in the acidic environment of the stomach into a complex mixture of condensation products, with DIM being a prominent metabolite that is detected in plasma. In contrast, the benzyl group at the N1 position of this compound prevents this acid-catalyzed oligomerization. This suggests that this compound is more likely to be absorbed intact, potentially leading to more consistent and predictable in vivo activity.

Conclusion and Future Directions

This compound represents a significant advancement over its parent compound, Indole-3-carbinol. Its superior potency, estimated to be up to 1000-fold greater than I3C in some cancer cell lines, coupled with its enhanced chemical stability, makes it a promising candidate for further preclinical and clinical development. The ability of this compound to potently inhibit key oncogenic pathways, such as Wnt/β-catenin signaling, in addition to the pathways modulated by I3C, broadens its potential therapeutic applications.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound in various cancer models. Further investigation into its molecular targets and the full spectrum of its signaling effects will provide a deeper understanding of its mechanism of action and inform its potential clinical use, both as a standalone agent and in combination with other cancer therapies.

References

- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. metagenicsinstitute.com [metagenicsinstitute.com]

- 4. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]

- 5. cancerireland.ie [cancerireland.ie]

Navigating the Therapeutic Potential of 1-Benzyl-I3C: A Technical Guide on its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a synthetic derivative of the naturally occurring Indole-3-carbinol (B1674136) (I3C), has emerged as a promising small molecule inhibitor with potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the current preclinical data on this compound, with a focus on its enhanced efficacy compared to its parent compound. While direct pharmacokinetic and bioavailability data for this compound remain to be fully elucidated, this document synthesizes the available information on its administration, stability, and observed in vivo anti-tumor effects. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This guide also visualizes the compound's mechanism of action through its impact on critical signaling pathways.

Introduction: The Rationale for this compound Development

Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has long been recognized for its cancer chemopreventive properties.[3] However, its clinical utility is hampered by poor oral bioavailability and rapid degradation in the acidic environment of the stomach.[4][5] To overcome these limitations, this compound was synthesized. The addition of a benzyl (B1604629) group to the indole (B1671886) ring enhances its stability and lipophilicity, leading to a significant increase in its anti-proliferative potency. In preclinical studies, this compound has demonstrated up to a 1000-fold greater activity than I3C in inhibiting the growth of human breast and melanoma cancer cells.

Preclinical Anti-Cancer Efficacy: In Vivo Studies

While formal pharmacokinetic studies detailing absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet published, its anti-tumor efficacy has been evaluated in several animal models. The primary route of administration in these studies has been subcutaneous injection, a method chosen to bypass the acidic conditions of the stomach and prevent the compound's degradation.

Data from In Vivo Cancer Models

The following table summarizes the key findings from preclinical studies investigating the anti-tumor effects of this compound in xenograft mouse models.

| Cancer Type | Cell Line | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |

| Melanoma | G361 | Athymic Nude Mice | 20 mg/kg/day | Subcutaneous | Strong attenuation of tumor xenograft growth. Downregulation of Wnt/β-catenin signaling pathway components. | |

| Breast Cancer | MCF-7 (ER+) & MDA-MB-231 (ER-) | Athymic Nude Mice | 30 mg/kg/day | Subcutaneous | Significant inhibition of in vivo growth of breast cancer cell xenografts. |

Table 1: Summary of In Vivo Studies on this compound Anti-Tumor Efficacy

Experimental Methodologies

To aid in the design of future studies, this section details the experimental protocols employed in the key in vivo research cited.

Melanoma Xenograft Model

-

Cell Line: G361 human melanoma cells.

-

Animal Model: Athymic nude mice.

-

Tumor Induction: G361 melanoma cells were injected into the flanks of the mice to establish palpable tumor xenografts.

-

Treatment Groups:

-

This compound Group: 20 mg/kg/day administered via subcutaneous injection.

-

Control Group: DMSO solvent administered via subcutaneous injection.

-

Positive Control (Historical Data): I3C at 200 mg/kg/day administered via subcutaneous injection.

-

-

Outcome Measures:

-

Tumor volume was measured weekly.

-

At the end of the experiment, tumor tissues were collected for analysis.

-

Immunofluorescence was used to detect proteins related to the Wnt/β-catenin pathway (e.g., LRP6, β-catenin, GSK-3β).

-

Breast Cancer Xenograft Model

-

Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cells.

-

Animal Model: Nude mice.

-

Tumor Induction:

-

MCF-7 cells were mixed with matrix gel and inoculated on the bilateral flanks of the mice.

-

MDA-MB-231 cells were directly inoculated.

-

-

Treatment Groups:

-

This compound Group: 30 mg/kg/day administered via subcutaneous injection.

-

Control Group: DMSO solvent administered via subcutaneous injection.

-

Positive Control: I3C at 300 mg/kg/day administered via subcutaneous injection.

-

-

Outcome Measures:

-

Tumor volume was measured weekly.

-

Tumor morphology was recorded at the end of the experiment.

-

The degree of vascularization was evaluated.

-

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the modulation of key signaling pathways. A primary mechanism is the disruption of the canonical Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers. Additionally, this compound has been shown to interact with and inhibit the activity of human neutrophil elastase.

Inhibition of Wnt/β-catenin Signaling

This compound disrupts the Wnt/β-catenin signaling cascade at or upstream of the LRP6 co-receptor.This leads to the downregulation of β-catenin and a concomitant increase in the components of the β-catenin destruction complex, such as GSK-3β and Axin.The ultimate effect is the reduced expression of downstream target genes, including the master melanoma regulator MITF-M.

References

- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal delivery of liposomal indole-3-carbinol improves its pulmonary bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

1-Benzyl-Indole-3-Carbinol: A Technical Guide to a Potent Derivative of a Cruciferous Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (B1674136) (I3C), a phytochemical derived from the breakdown of glucobrassicin (B1234704) in cruciferous vegetables, has long been investigated for its cancer chemopreventive properties. However, its clinical utility is hampered by instability and the need for high concentrations to achieve therapeutic effects. This has led to the development of synthetic derivatives with enhanced potency and stability. This technical guide provides an in-depth overview of 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a promising I3C analog. We will delve into its synthesis, comparative efficacy with I3C, and its mechanisms of action in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Introduction: The Evolution from I3C to this compound

Cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts are rich sources of glucobrassicin, which upon hydrolysis, yields indole-3-carbinol (I3C).[1][2] I3C has demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.[3] However, the therapeutic potential of I3C is limited by its instability in acidic environments, such as the stomach, where it undergoes self-condensation into a complex mixture of oligomeric products.[2][4]

To overcome these limitations, researchers have focused on synthesizing more stable and potent I3C derivatives. One such derivative, 1-benzyl-indole-3-carbinol (this compound), was designed to be more stable and possess increased hydrophobicity, which was hypothesized to enhance its biological activity. This modification involves the addition of a benzyl (B1604629) group to the nitrogen at position 1 of the indole (B1671886) ring, which prevents the acid-catalyzed condensation that plagues the parent compound.

Synthesis of 1-Benzyl-Indole-3-Carbinol

The synthesis of this compound is a multi-step process that begins with the benzylation of indole, followed by formylation and subsequent reduction to the carbinol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Nguyen et al. (2010).

Step 1: Benzylation of Indole to form 1-Benzylindole

-

In a 500-mL Erlenmeyer flask, add 200 mL of dimethyl sulfoxide (B87167) (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide. Stir the mixture at room temperature for 5 minutes.

-

Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.

-

Add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate any exothermic reaction.

-

Stir for an additional 45 minutes.

-

Dilute the mixture with 200 mL of water.

-

Extract the product with three 100-mL portions of diethyl ether.

-

Wash each ether layer with three 50-mL portions of water.

-

Combine the ether layers and dry over calcium chloride.

-

Remove the solvent under reduced pressure.

-

Remove excess benzyl bromide by distillation at approximately 15 mm Hg.

-

Distill the residue to yield 1-benzylindole.

Step 2: Formylation of 1-Benzylindole to form 1-Benzyl-indole-3-aldehyde

-

Under anhydrous conditions, add 2.6 mL (0.028 mole) of phosphorous oxychloride to 8.7 mL of freshly distilled dimethylformamide (DMF) in a 3-neck flask while stirring on an ice bath under a drying column and purging with nitrogen gas.

-

Slowly add 0.025 mole of 1-benzylindole in 3 mL of dry DMF to the reaction mixture.

-

Stir for 1 hour at room temperature.

-

Pour the reaction mixture into a beaker containing 100 g of crushed ice and stir for 30 minutes.

-

Add 100 mL of 20% NaOH solution and heat the mixture to boiling for 5 minutes.

-

Cool the mixture in an ice bath to induce precipitation.

-

Collect the precipitate by filtration, wash with water, and air dry to obtain 1-benzyl-indole-3-aldehyde.

Step 3: Reduction of 1-Benzyl-indole-3-aldehyde to this compound

-

Dissolve 1-benzyl-indole-3-aldehyde in a suitable solvent such as methanol (B129727) or a mixture of ethanol (B145695) and tetrahydrofuran.

-

Add sodium borohydride (B1222165) (NaBH₄) to the solution at 0°C.

-

Stir the reaction mixture for 30 minutes to 3 hours at room temperature.

-

After the reaction is complete, neutralize the excess NaBH₄ with a weak acid.

-

Extract the this compound product using an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

Enhanced Biological Potency of this compound

This compound has demonstrated significantly greater potency in inhibiting the proliferation of various cancer cell lines compared to its parent compound, I3C.

Data Presentation: Comparative Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 Value | Fold Increase in Potency (vs. I3C) | Reference |

| I3C | MCF-7 | Breast Cancer (ER+) | 52 µM | - | |

| This compound | MCF-7 | Breast Cancer (ER+) | 0.05 µM | ~1000-fold | |

| I3C | MDA-MB-231 | Breast Cancer (ER-) | ~200 µM | - | |

| This compound | MDA-MB-231 | Breast Cancer (ER-) | ~0.2 µM | ~1000-fold | |

| I3C | Melanoma Cell Lines | Melanoma | 200 µM | - | |

| This compound | Melanoma Cell Lines | Melanoma | 20 µM | 10-fold | |

| I3C | NEDD4-1 Ubiquitin Ligase | In vitro enzymatic assay | 284 µM | - | |

| This compound | NEDD4-1 Ubiquitin Ligase | In vitro enzymatic assay | 12.3 µM | ~23-fold |

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, often with greater efficacy than I3C.

Cell Cycle Arrest

Similar to I3C, this compound induces a G1 cell cycle arrest in cancer cells, but at significantly lower concentrations. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

Cell Culture and Treatment: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in DMEM or IMDM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 10 µg/mL insulin, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Treat cells with various concentrations of this compound (dissolved in DMSO) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cell cycle proteins (e.g., CDK2, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

A key mechanism of I3C- and this compound-mediated cell cycle arrest is the disruption of the interaction between the Sp1 transcription factor and the promoter of the CDK6 gene.

-

Cross-linking: Treat breast cancer cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin with an anti-Sp1 antibody or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C for 4-6 hours.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the Sp1 binding site in the CDK6 promoter to quantify the amount of precipitated DNA.

Inhibition of Wnt/β-catenin Signaling

In melanoma cells, this compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a pathway often dysregulated in cancer. This inhibition occurs at or upstream of the LRP6 co-receptor.

Modulation of Apoptosis

While this compound's primary described mechanisms revolve around cell cycle arrest and Wnt signaling, like its parent compound I3C, it is also implicated in inducing apoptosis. Studies on I3C show it can modulate the expression of Bcl-2 family proteins, leading to a more pro-apoptotic state, and activate caspases. The significantly higher potency of this compound suggests it likely engages these pathways more effectively. Further research is needed to fully elucidate the specific apoptotic mechanisms of this compound.

In Vivo Efficacy

Preclinical studies using animal models have demonstrated the in vivo anti-tumor activity of this compound.

Experimental Protocol: Breast Cancer Xenograft Model

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of the mice. For MCF-7 cells, which are estrogen-dependent, a slow-release estrogen pellet should be implanted subcutaneously.

-

Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) or vehicle control on a predetermined schedule.

-

Endpoint: Monitor tumor growth and animal health. Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Analysis: Excise tumors and weigh them. Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and the expression of relevant biomarkers.

In a study with MCF-7 xenografts, this compound was shown to effectively inhibit tumor growth in vivo.

Conclusion and Future Directions

This compound represents a significant advancement over its parent compound, indole-3-carbinol, demonstrating substantially enhanced potency and stability. Its ability to potently inhibit cancer cell proliferation through multiple mechanisms, including cell cycle arrest and modulation of the Wnt/β-catenin pathway, makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on a more detailed elucidation of its apoptotic mechanisms, its efficacy in a broader range of cancer models, and its pharmacokinetic and pharmacodynamic properties to pave the way for its potential use as a therapeutic agent in oncology.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. The CDK6-c-Jun-Sp1-MMP-2 axis as a biomarker and therapeutic target for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

Discovery and development of 1-Benzyl-I3C as an anti-proliferative agent

An In-depth Technical Guide to the Discovery and Development of 1-Benzyl-I3C as an Anti-proliferative Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-indole-3-carbinol (this compound) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables.[1][2] I3C has long been recognized for its anti-proliferative and anti-estrogenic properties in various cancer cells.[1][2][3] However, its clinical utility is limited by the need for high concentrations and its instability. This compound was developed to overcome these limitations, demonstrating significantly enhanced potency as an anti-proliferative agent. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Synthesis

The synthesis of this compound involves a multi-step process starting with the benzylation of indole (B1671886), followed by formylation and subsequent reduction to yield the final carbinol compound. This modification, the addition of a hydrophobic benzyl (B1604629) group to the nitrogen at position 1 of the indole ring, was designed to increase the compound's potency.

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, with a significantly lower half-maximal inhibitory concentration (IC50) compared to its parent compound, I3C.

In Vitro Efficacy

Data Summary

| Cell Line | Cancer Type | This compound IC50 (µM) | I3C IC50 (µM) | Fold Increase in Potency | Reference |

| MCF-7 | Breast Cancer (Estrogen Responsive) | 0.05 | 52 | ~1000 | |

| MDA-MB-231 | Breast Cancer (Estrogen Independent) | ~0.05 | ~52 | ~1000 | |

| G361 | Melanoma (BRAF-V600E) | < 20 | > 200 | >10 | |

| DM738 | Melanoma (BRAF-V600E) | < 20 | > 200 | >10 | |

| SK-MEL-2 | Melanoma (Wild-type BRAF) | < 20 | > 200 | >10 |

In Vivo Efficacy

Animal studies using xenograft models have confirmed the anti-proliferative effects of this compound in vivo.

Data Summary

| Animal Model | Cancer Type | This compound Dosage | I3C Dosage | Outcome | Reference |

| Athymic Mice | Breast Cancer (MCF-7 xenograft) | 30 mg/kg body mass | 300 mg/kg body mass | Significant inhibition of tumor growth | |

| Nude Mice | Melanoma (G361 xenograft) | 20 mg/kg/day | 200 mg/kg/day | Strong attenuation of tumor xenograft growth |

Mechanism of Action

This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cell cycle regulation and oncogenesis.

Cell Cycle Arrest in Breast Cancer

In human breast cancer cells, this compound induces a robust G1 cell cycle arrest. This is achieved by altering the expression of critical G1-acting cell cycle components. Specifically, it down-regulates the levels of Cyclin-Dependent Kinase 4 (CDK4), Cyclin D1, and CDK6, while increasing the levels of the CDK inhibitors p21 and p27.

A key mechanism in this process is the disruption of the interaction between the Sp1 transcription factor and the CDK6 promoter. This action is specific, as it does not affect Sp1's interaction with the CDK4 promoter.

Signaling Pathway Diagram

Caption: this compound induced G1 cell cycle arrest pathway in breast cancer cells.

Inhibition of Wnt/β-catenin Signaling in Melanoma

In melanoma cells, this compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for melanoma proliferation and survival. The compound disrupts Wnt/β-catenin signaling at or upstream of the Low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.

This disruption leads to a decrease in β-catenin and Lymphoid enhancer-binding factor 1 (LEF-1) protein levels, and a corresponding increase in the levels of the β-catenin destruction complex components, Glycogen synthase kinase-3β (GSK-3β) and Axin. Consequently, the expression of the master melanoma regulator, microphthalmia-associated transcription factor isoform-M (MITF-M), is downregulated.

Signaling Pathway Diagram

Caption: Inhibition of Wnt/β-catenin signaling by this compound in melanoma cells.

Experimental Protocols

Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Workflow Diagram

Caption: Workflow for [3H]Thymidine Incorporation Assay.

Methodology

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or I3C, along with a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

-

[3H]Thymidine Pulse: Add [3H]thymidine to each well and incubate for a further 3 hours to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits DNA incorporation by 50%.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Methodology

-

Cell Lysis: Treat cells with this compound for the indicated durations. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CDK6, p21, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., actin or HSP90).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins with specific DNA sequences in the cell nucleus.

Methodology

-

Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Sp1). Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.

-

DNA Purification: Purify the DNA from the samples.

-

PCR Analysis: Use the purified DNA as a template for PCR with primers designed to amplify a specific DNA region of interest (e.g., the CDK6 promoter).

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

Methodology

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7, G361) into the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 35 mm³).

-

Treatment: Randomly assign the mice to treatment groups and administer this compound, I3C, or a vehicle control via a suitable route (e.g., subcutaneous injection).

-

Tumor Monitoring: Measure the tumor volume at regular intervals (e.g., weekly) using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

Conclusion

This compound is a highly potent synthetic derivative of I3C with significant anti-proliferative activity against various cancer cell lines, particularly breast cancer and melanoma. Its mechanisms of action involve the induction of G1 cell cycle arrest and the inhibition of key oncogenic signaling pathways. Preclinical in vivo studies have demonstrated its efficacy in reducing tumor growth. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of indole-sensitive cancers. Further research, including clinical trials, is warranted to fully evaluate its therapeutic potential in humans.

References

- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Estrogenic Potential of 1-Benzyl-I3C: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro studies investigating the anti-estrogenic properties of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a synthetic derivative of indole-3-carbinol (B1674136) (I3C). Presenting a comprehensive summary of key findings, this document outlines the enhanced potency of this compound in inhibiting the proliferation of estrogen-responsive human breast cancer cells, its impact on the cell cycle, and its mechanism of action involving the downregulation of the estrogen receptor-alpha (ERα). Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate a deeper understanding and replication of these pivotal studies.

Quantitative Data Summary

The anti-proliferative and anti-estrogenic effects of this compound have been quantified in human breast cancer cell lines, primarily the estrogen-responsive MCF-7 cells. The following tables summarize the key quantitative data from these foundational in vitro studies.

Table 1: Comparative Anti-Proliferative Activity of this compound and I3C in MCF-7 Cells [1][2]

| Compound | IC50 (µM) for Inhibition of DNA Synthesis | Potency Enhancement (relative to I3C) |

| Indole-3-carbinol (I3C) | 52 | - |

| This compound | 0.05 | ~1000-fold |

Table 2: Effect of this compound on DNA Synthesis in Human Breast Cancer Cell Lines [1]

| Cell Line | Estrogen Receptor Status | Treatment (0.2 µM this compound) | Inhibition of DNA Synthesis |

| MCF-7 | Responsive | 72 hours | >90% |

| MDA-MB-231 | Independent | 72 hours | >90% |

Table 3: Impact of this compound on Cell Cycle Distribution in MCF-7 Cells [1]

| Treatment | Duration | % of Cells in G1 Phase |

| Control (Untreated) | 48 hours | Baseline |

| 0.05 µM this compound | 48 hours | Increased |

| 1 µM Tamoxifen (B1202) | 48 hours | Increased |

| 0.05 µM this compound + 1 µM Tamoxifen | 48 hours | Synergistically Increased |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments conducted to evaluate the anti-estrogenic properties of this compound.

Cell Culture and Maintenance

-

Cell Line: Human breast adenocarcinoma cell line MCF-7 (estrogen-responsive).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium was replaced every 2-3 days.

[³H]Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: MCF-7 cells were seeded in 24-well plates at a density of 5 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or I3C. A vehicle control (DMSO) was also included. Cells were incubated for 72 hours.

-

Radiolabeling: During the final 3 hours of incubation, 3 µCi of [³H]thymidine was added to each well.

-

Harvesting: The medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS).

-

DNA Precipitation: 1 mL of ice-cold 10% trichloroacetic acid (TCA) was added to each well, and the plates were incubated at 4°C for 30 minutes to precipitate the DNA.

-

Washing: The TCA was removed, and the precipitate was washed twice with 95% ethanol (B145695).

-

Solubilization: The DNA was solubilized in 0.5 mL of 0.2 N NaOH.

-

Scintillation Counting: The solubilized DNA was transferred to scintillation vials with 5 mL of scintillation fluid, and the radioactivity was measured using a scintillation counter. The percentage of [³H]thymidine incorporation was calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

-

Cell Seeding and Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound and/or tamoxifen for the indicated durations.

-

Cell Harvesting: Cells were harvested by trypsinization, washed with PBS, and collected by centrifugation.

-

Fixation: The cell pellet was resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells were centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer. The DNA content of individual cells was measured by the intensity of PI fluorescence. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Western Blot Analysis for ERα Protein Levels

Western blotting is employed to detect and quantify the levels of specific proteins, in this case, the estrogen receptor-alpha (ERα).

-

Cell Lysis: Following treatment with this compound, MCF-7 cells were washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity was quantified using densitometry software.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.

Experimental workflow for in vitro studies of this compound.

Proposed anti-estrogenic signaling of this compound.

Synergistic action of this compound and Tamoxifen.

References

A Technical Guide to 1-Benzyl-I3C's Role in the Wnt/β-catenin Signaling Pathway in Melanoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic indole, 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), and its significant role as a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma. This document consolidates key quantitative data, detailed experimental protocols from preclinical studies, and visual representations of the signaling cascade and experimental designs.

Core Mechanism of Action

This compound, a synthetic analog of the naturally occurring indole-3-carbinol (B1674136) (I3C), demonstrates superior potency and a broader range of anti-proliferative activity against melanoma cells compared to its parent compound.[1][2] Unlike I3C, which primarily targets melanoma cells with the oncogenic BRAF-V600E mutation, this compound effectively inhibits the proliferation of melanoma cells with various mutational profiles, including those with wild-type BRAF.[1][3] This broader efficacy is attributed to its ability to disrupt the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in a significant subset of melanomas.[1]

The primary mechanism of this compound involves the disruption of Wnt/β-catenin signaling at or upstream of the Wnt co-receptor, low-density lipoprotein receptor-related protein 6 (LRP6). This leads to a cascade of downstream effects, ultimately inhibiting melanoma cell proliferation and survival.

Quantitative Data Summary

The anti-proliferative and signaling-modulatory effects of this compound have been quantified across various melanoma cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative and Cell Cycle Effects of this compound on Melanoma Cells

| Cell Line | BRAF Status | Treatment | Effect | Quantitative Value | Citation |

| G361 | V600E | 20 µM this compound (48h) | Inhibition of Proliferation | ~80% | |

| DM738 | V600E | 20 µM this compound (48h) | Inhibition of Proliferation | ~75% | |

| SK-MEL-2 | Wild-Type | 20 µM this compound (48h) | Inhibition of Proliferation | ~85% | |

| G361 | V600E | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations | |

| DM738 | V600E | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations | |

| SK-MEL-2 | Wild-Type | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations |

Table 2: In Vivo Effects of this compound on Melanoma Xenograft Growth

| Animal Model | Cell Line | Treatment | Duration | Effect on Tumor Volume | Citation |

| Athymic Nude Mice | G361 | 20 mg/kg this compound (subcutaneous) | 18 days | Strong attenuation of tumor growth compared to vehicle control | |

| Athymic Nude Mice | G361 | 200 mg/kg I3C (subcutaneous) | 18 days | Less effective than this compound |

Table 3: Modulation of Wnt/β-catenin Signaling Components by this compound

| Target Protein/Transcript | Cell Line/Model | Treatment | Effect | Quantitative Change | Citation |

| LRP6 | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | 50-90% decrease | |

| Phosphorylated LRP6 | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | Not specified | |

| β-catenin | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Downregulation | Strong downregulation | |

| LEF-1 | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Downregulation | ~60-80% decrease | |

| Axin | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Upregulation | Concomitant increase | |

| GSK-3β | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Upregulation | Concomitant increase | |

| MITF-M Protein | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | Strong downregulation | |

| MITF-M Transcript | G361, DM738, SK-MEL-2 | 20 µM this compound (48h) | Downregulation | Strong downregulation |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

Caption: Wnt/β-catenin pathway inhibition by this compound.

Caption: TOP/FOP FLASH Luciferase Reporter Assay Workflow.

Caption: In Vivo Melanoma Xenograft Study Workflow.

Detailed Experimental Protocols

Cell Culture and Proliferation Assays

-

Cell Lines: Human melanoma cell lines G361, DM738 (both BRAF-V600E), and SK-MEL-2 (wild-type BRAF) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For proliferation assays, cells are seeded in 96-well plates. After allowing for attachment, they are treated with various concentrations of this compound (e.g., 20 µM) or vehicle control (DMSO) for specified time periods (e.g., 48-72 hours).

-

Proliferation Measurement: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., LRP6, phospho-LRP6, β-catenin, LEF-1, Axin, GSK-3β, MITF-M, HSP90 as a loading control) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TOP/FOP FLASH Luciferase Reporter Assay

-

Principle: This assay measures TCF/LEF-dependent transcriptional activity. The TOP FLASH plasmid contains TCF/LEF binding sites driving luciferase expression, while the FOP FLASH plasmid has mutated binding sites and serves as a negative control.

-

Procedure:

-

Melanoma cells are co-transfected with either TOP FLASH or FOP FLASH plasmids and a Renilla luciferase plasmid (for normalization).

-

After transfection, cells are treated with Wnt-conditioned medium to activate the Wnt pathway, with or without this compound (e.g., 20 µM), for 24 hours.

-

Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound affects the binding of LEF-1 to the MITF-M promoter.

-

Procedure:

-

G361 melanoma cells are treated with 20 µM this compound or vehicle for 48 hours.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is sheared by sonication.

-

Chromatin is immunoprecipitated with an anti-LEF-1 antibody or an IgG control antibody.

-

The cross-links are reversed, and the DNA is purified.

-

PCR is performed using primers specific for the LEF-1 binding site in the MITF-M promoter to quantify the amount of precipitated DNA.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised athymic nude mice are used.

-

Tumor Implantation: G361 melanoma cells are injected subcutaneously into the flanks of the mice.

-

Treatment Protocol: Once tumors reach a palpable size, mice are treated with subcutaneous injections of this compound (e.g., 20 mg/kg body weight), I3C (e.g., 200 mg/kg body weight as a comparison), or a DMSO vehicle control.

-

Monitoring and Analysis: Tumor volume is measured regularly throughout the study. At the end of the experiment, tumors are excised, and cryostat sections are prepared for immunofluorescence analysis of Wnt pathway components.

Conclusion and Future Directions

This compound has emerged as a potent and promising small molecule inhibitor of the Wnt/β-catenin signaling pathway in melanoma. Its ability to act on a broader range of melanoma cells compared to its natural precursor, I3C, makes it an attractive candidate for further development. Preclinical data strongly supports its anti-proliferative effects, which are mediated through the downregulation of key Wnt signaling components and the master melanoma regulator, MITF-M. Furthermore, in BRAF-mutant melanomas, this compound shows synergistic anti-proliferative effects when combined with the BRAF inhibitor Vemurafenib.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical trials. Further investigation into the precise molecular interaction between this compound and its upstream target in the Wnt pathway will also be crucial for the development of even more potent and specific inhibitors. The potential for combination therapies with other targeted agents or immunotherapies warrants thorough investigation to address the challenge of therapeutic resistance in metastatic melanoma.

References

- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Anticancer mechanism of action and therapeutic potential of the natural phytochemical Indole-3-Carbinol and its potent synthetic derivative1-benzyl Indole-3-carbinol in Human Melanoma. [escholarship.org]

Primary Protein Targets and Molecular Interactions

An In-depth Technical Guide on the Target Protein Interactions of 1-Benzyl-I3C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions and mechanisms of 1-Benzyl-indole-3-carbinol (this compound), a potent synthetic derivative of Indole-3-carbinol (B1674136) (I3C). This compound has demonstrated significantly enhanced anti-proliferative and anti-cancer properties compared to its parent compound, making it a promising candidate for therapeutic development. This document details its primary protein targets, the signaling pathways it modulates, quantitative interaction data, and the experimental methodologies used to elucidate these findings.

This compound has been shown to interact directly with several key proteins, leading to the disruption of critical cellular signaling pathways involved in cancer progression. The primary targets identified to date are Human Neutrophil Elastase and the E3 ubiquitin ligase NEDD4-1.

Human Neutrophil Elastase (HNE)

This compound acts as a non-competitive allosteric inhibitor of human neutrophil elastase[1]. In silico computational simulations suggest that this compound binds to a potential cluster on an external surface of the protease, outside of the catalytic site[1]. This interaction is crucial for its ability to induce a G1 cell cycle arrest in human breast cancer cells. The inhibition of elastase by this compound prevents the processing of the CD40 elastase substrate, a member of the tumor necrosis factor receptor family. This leads to the disruption of NFκB nuclear localization and its transcriptional activity, ultimately culminating in cell cycle arrest[1].

NEDD4-1 E3 Ubiquitin Ligase

This compound is a direct and potent inhibitor of the NEDD4-1 (Neural precursor cell Expressed Developmentally Down-regulated gene 4-1) ubiquitin ligase[2][3]. It has been demonstrated to inhibit the ubiquitination activity of NEDD4-1 in vitro[2]. Protein thermal shift assays have confirmed that this compound binds to the purified catalytic HECT domain of NEDD4-1[2]. The inhibition of NEDD4-1 is a key mechanism behind the anti-proliferative effects of this compound in human melanoma cells[2].

Modulation of Key Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of effects on downstream signaling pathways, significantly impacting cell proliferation, survival, and estrogen responsiveness.

Wnt/β-catenin Signaling Pathway

In melanoma cells, this compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway[4][5]. Rescue experiments using a constitutively active form of the Wnt co-receptor LRP6 indicate that this compound acts at or upstream of LRP6[4][5]. This disruption leads to a significant downregulation of β-catenin and the transcription factor LEF-1[4][5]. Concurrently, there is an upregulation of components of the β-catenin destruction complex, namely GSK-3β and Axin[4][5]. The inhibition of this pathway results in the downregulation of the master melanoma regulator, microphthalmia-associated transcription factor isoform-M (MITF-M), by preventing the binding of LEF-1 to the MITF-M promoter[4][5].

Cell Cycle Regulation

This compound induces a robust G1 cell cycle arrest in breast cancer cells at significantly lower concentrations than I3C[6][7]. This is achieved through the modulation of several key cell cycle proteins. The compound disrupts the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, leading to a downregulation of CDK6 protein levels[6][7]. Additionally, the levels of CDK4 and Cyclin D1 are also strongly downregulated, while the levels of the CDK inhibitors p21 and p27 are increased[6].

Estrogen Receptor Signaling

In estrogen-responsive breast cancer cells, this compound downregulates the production of estrogen receptor-alpha (ERα) protein[6][7]. This provides a mechanism for its enhanced anti-estrogenic properties and its ability to cooperate with tamoxifen (B1202) to arrest cell growth more effectively than either compound alone[6][7]. Furthermore, the sensitivity of ERα-positive breast cancer cells to the anti-tumor effects of I3C and its derivatives is mediated by the ligand-activated aryl hydrocarbon receptor (AhR)[8].

Quantitative Data Summary

The enhanced potency of this compound compared to its parent compound, I3C, is evident from the following quantitative data.